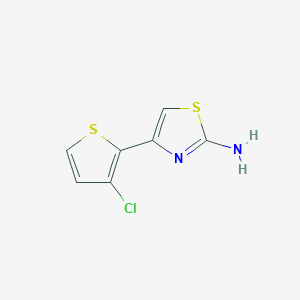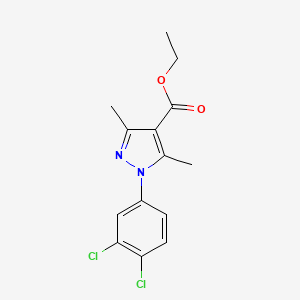![molecular formula C15H14N6O B1300750 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamid CAS No. 436092-99-8](/img/structure/B1300750.png)
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamid
Übersicht
Beschreibung
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that the compound may interact with its targets, leading to changes in the cell membrane’s permeability and intracellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can act as a competitive inhibitor for certain oxidoreductases, thereby modulating the redox state of the cell .
Cellular Effects
The effects of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide on cellular processes are diverse and depend on the cell type and the concentration of the compound. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles and changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. Additionally, it can interact with DNA and RNA, leading to changes in gene expression. The binding of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide to enzymes often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide have been studied over various time periods. The stability of this compound is generally high, but it can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that prolonged exposure to 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or providing protective effects against oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration .
Metabolic Pathways
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is involved in several metabolic pathways, primarily those related to nitrogen metabolism. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, and it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reaction: The amino-phenyl group is introduced through a substitution reaction, where an appropriate aniline derivative reacts with the tetrazole intermediate.
Acetamide Formation: The final step involves the acylation of the tetrazole derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted tetrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide: Similar structure but with diethyl substitution on the acetamide moiety.
5-Amino-1H-tetrazole: A simpler tetrazole derivative with an amino group.
Uniqueness: 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives. Its combination of a tetrazole ring, amino-phenyl group, and acetamide moiety makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-12-8-6-11(7-9-12)15-18-20-21(19-15)10-14(22)17-13-4-2-1-3-5-13/h1-9H,10,16H2,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWVVRPIAHWGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357662 | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-99-8 | |
| Record name | 5-(4-Aminophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300707.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)



![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)


